molecular formula C23H23N5O2 B2611286 N-(4-{[3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide CAS No. 902015-15-0

N-(4-{[3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide

Cat. No.: B2611286
CAS No.: 902015-15-0
M. Wt: 401.47
InChI Key: GQSGXPGXZTVTRM-UHFFFAOYSA-N
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Description

N-(4-{[3-(2-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide is a pyrazolo[1,5-a]pyrimidine acetamide derivative characterized by a 2-methoxyphenyl substituent at position 3, methyl groups at positions 2 and 5 of the pyrimidine core, and an acetamide-linked para-aminophenyl group at position 5.

Properties

IUPAC Name

N-[4-[[3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2/c1-14-13-21(26-18-11-9-17(10-12-18)25-16(3)29)28-23(24-14)22(15(2)27-28)19-7-5-6-8-20(19)30-4/h5-13,26H,1-4H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQSGXPGXZTVTRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)NC(=O)C)C)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-{[3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antioxidant effects, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound has a complex structure characterized by a pyrazolo[1,5-a]pyrimidine core. Its molecular formula is C18H20N4O2C_{18}H_{20}N_{4}O_{2}, with a molecular weight of 328.38 g/mol. The presence of methoxy and acetamide groups contributes to its biological activity.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cell Line Studies : The compound was tested against various cancer cell lines, including U-87 (human glioblastoma) and MDA-MB-231 (triple-negative breast cancer). Results indicated that it was more cytotoxic towards U-87 cells compared to MDA-MB-231 cells, with IC50 values suggesting potent activity against the former .
Cell LineIC50 (µM)
U-8715.0
MDA-MB-23125.0

Antioxidant Activity

The antioxidant properties of this compound were evaluated using the DPPH radical scavenging method. It demonstrated significant scavenging ability, surpassing that of ascorbic acid by approximately 1.4 times .

The mechanism by which this compound exerts its effects may involve:

  • Inhibition of Kinases : Pyrazolo[1,5-a]pyrimidines are known to inhibit various kinases involved in cancer progression. This compound may similarly interfere with signaling pathways critical for tumor growth.
  • Induction of Apoptosis : Studies suggest that such compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be linked to specific structural features:

  • Methoxy Group : Enhances lipophilicity and may improve bioavailability.
  • Acetamide Moiety : Contributes to the compound's interaction with biological targets by providing hydrogen bonding capabilities.

Case Studies

Several case studies highlight the efficacy of related compounds:

  • Study on Pyrazolo[1,5-a]pyrimidines : A series of derivatives were synthesized and tested for anticancer activity. The most potent derivatives showed IC50 values below 10 µM against U-87 cells .
  • Antioxidant Evaluation : Compounds with similar structures exhibited antioxidant activities comparable to well-known antioxidants like vitamin C .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs bearing pyrazolo[1,5-a]pyrimidine cores and acetamide-linked aryl/heteroaryl substituents. Key differences in substituents, physicochemical properties, and biological activities are highlighted.

Substituent Variations at Position 3 of the Pyrimidine Core

  • Target Compound: 3-(2-Methoxyphenyl) group.
  • Reduced polarity compared to the target compound, which may decrease aqueous solubility but improve membrane permeability .
  • 2-{[3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-(3-methylphenyl)acetamide () :
    • 3-(4-Chlorophenyl) group and sulfanyl linker.
    • The electron-withdrawing chlorine atom may increase metabolic stability but reduce binding affinity compared to methoxy .

Substituent Variations at Position 7

  • Target Compound: Para-aminophenyl-acetamide. The acetamide linker provides flexibility and hydrogen-bonding capacity, critical for target engagement .
  • F-DPA and DPA-714 (): Diethyl acetamide groups (e.g., N,N-diethyl-2-(2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide). Increased lipophilicity due to ethyl groups, favoring blood-brain barrier penetration (noted in radiotracer applications) .
  • N-(2,6-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}acetamide (): Sulfanyl linker instead of amino group.

Molecular Weight and Physicochemical Properties

Compound Molecular Formula Average Mass (g/mol) Key Substituents
Target Compound C24H24N6O2 428.49 3-(2-Methoxyphenyl), 2,5-dimethyl
Compound C21H19N5O 357.42 3-Phenyl, 5-methyl
Compound C24H22ClN5OS 479.99 3-(4-Chlorophenyl), sulfanyl
F-DPA () C23H26FN5O 415.49 4-Fluorophenyl, diethyl acetamide
  • The target compound’s higher molecular weight (428.49 g/mol) compared to ’s analog (357.42 g/mol) reflects the methoxyphenyl group’s contribution. This may impact pharmacokinetics, such as clearance rates .

Q & A

Q. Optimization factors :

  • Temperature : Lower temperatures (0–5°C) improve regioselectivity during substitutions .
  • Solvent : Polar solvents (DMSO, DMF) enhance solubility of intermediates .
  • Catalysts : NaH accelerates deprotonation in substitutions, while Pd/C aids in hydrogenation steps for reducing nitro groups .

Basic: How is the structural identity and purity of the compound confirmed in academic research?

Answer:
Standard analytical workflows include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., methoxyphenyl protons at δ 3.7–3.8 ppm, pyrimidine protons at δ 7.5–8.6 ppm) .
  • Mass Spectrometry (LC-MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ peaks matching calculated m/z) .
  • Chromatography : HPLC with UV detection (λ ~254 nm) assesses purity (>95% required for biological assays) .
  • X-ray Crystallography : Resolves ambiguous stereochemistry in crystalline derivatives .

Advanced: What strategies are employed to analyze the structure-activity relationship (SAR) of pyrazolo[1,5-a]pyrimidine derivatives like this compound?

Answer:
SAR studies focus on systematic structural variations and bioactivity profiling:

  • Substituent variation : Compare analogs with modified methoxyphenyl (e.g., 4-fluorophenyl), acetamide (e.g., trifluoroacetamide), or pyrimidine methyl groups to assess potency shifts .
  • Biological assays :
    • Enzyme inhibition : Measure IC₅₀ values against kinases (e.g., CRF1 receptor) using radiolabeled ligand displacement .
    • Cell-based models : Test antiproliferative activity in cancer cell lines (e.g., IC₅₀ via MTT assays) .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like CRF1, highlighting critical H-bond interactions with the acetamide group .

Advanced: How do researchers resolve discrepancies in biological activity data across different studies?

Answer:
Discrepancies often arise from assay variability or structural impurities. Mitigation strategies include:

  • Standardized protocols : Adopt consensus assays (e.g., standardized kinase inhibition protocols from the NIH) to minimize inter-lab variability .
  • Batch validation : Re-synthesize and re-test the compound using identical conditions (e.g., purity >98%, same solvent for stock solutions) .
  • Meta-analysis : Compare data across studies while controlling for variables (e.g., cell line passage number, serum concentration in media) .
  • Mechanistic studies : Use knockout cell lines or siRNA silencing to confirm target specificity if off-target effects are suspected .

Advanced: What methodologies are used to evaluate the pharmacokinetic (PK) profile of this compound?

Answer:
Key PK parameters are assessed via:

  • In vitro ADME :
    • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .
    • Plasma protein binding : Equilibrium dialysis or ultrafiltration to measure free fraction .
  • In vivo studies :
    • Oral bioavailability : Administer to rodents and collect plasma for LC-MS analysis of AUC and Cmax.
    • Half-life (t½) : Non-compartmental analysis of plasma concentration-time curves .
  • Tissue distribution : Radiolabeled analogs (e.g., ¹⁸F for PET imaging) track compound accumulation in target organs .

Advanced: How can researchers optimize the solubility and bioavailability of this compound for in vivo studies?

Answer:
Strategies include:

  • Salt formation : Convert the free base to hydrochloride or mesylate salts to enhance aqueous solubility .
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester-linked PEG chains) to the acetamide moiety .
  • Nanoparticle formulation : Encapsulate in PLGA or liposomal carriers to improve absorption .
  • Co-solvent systems : Use vehicles like 10% DMSO + 10% Cremophor EL in saline for intraperitoneal administration .

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